molecular formula C23H22ClN5O4S B11362540 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11362540
M. Wt: 500.0 g/mol
InChI Key: DOKDAHAPYWXVEA-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a thiadiazole ring.

Preparation Methods

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the acetylamino, chloro, and methoxy groups. The thiadiazole ring is then formed through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C23H22ClN5O4S

Molecular Weight

500.0 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C23H22ClN5O4S/c1-12-4-6-15(7-5-12)29-11-14(8-20(29)31)22-27-28-23(34-22)26-21(32)16-9-17(24)18(25-13(2)30)10-19(16)33-3/h4-7,9-10,14H,8,11H2,1-3H3,(H,25,30)(H,26,28,32)

InChI Key

DOKDAHAPYWXVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=C(C=C4OC)NC(=O)C)Cl

Origin of Product

United States

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